N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
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Overview
Description
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is a complex organic compound that features a variety of functional groups, including methoxy, fluorophenyl, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the 3,4-dimethoxyphenyl ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenyl ethylamine.
Synthesis of the 4-(4-fluorophenyl)piperazine intermediate: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling of intermediates:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving its functional groups.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different receptors or enzymes, potentially modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxy-N-Methylphenethylamine
Uniqueness
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups, along with the piperazine and furan moieties, allows for a wide range of interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O5/c1-36-25-10-5-20(18-26(25)37-2)11-12-30-27(34)28(35)31-19-23(24-4-3-17-38-24)33-15-13-32(14-16-33)22-8-6-21(29)7-9-22/h3-10,17-18,23H,11-16,19H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSRUNCPZPGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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